molecular formula C4H4BrClN2 B13125883 5-Bromo-2-(chloromethyl)-1H-imidazole

5-Bromo-2-(chloromethyl)-1H-imidazole

Cat. No.: B13125883
M. Wt: 195.44 g/mol
InChI Key: USYJUPTYJUNPEH-UHFFFAOYSA-N
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Description

5-Bromo-2-(chloromethyl)-1H-imidazole is a chemical compound with the following IUPAC name : this compound is a chemical compound with the following IUPAC name: 5-bromo-2-(chloromethyl)-1H-benzimidazole . Its molecular formula is C₈H₆BrClN₂ , and it has a molecular weight of 245.51 g/mol . This compound belongs to the class of benzimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 5-bromo-2-(chloromethyl)-1H-benzimidazole. One common method involves the reaction of 2-(chloromethyl)-1H-benzimidazole with bromine. The reaction proceeds as follows:

2-(chloromethyl)-1H-benzimidazole+Br25-bromo-2-(chloromethyl)-1H-benzimidazole\text{2-(chloromethyl)-1H-benzimidazole} + \text{Br}_2 \rightarrow \text{5-bromo-2-(chloromethyl)-1H-benzimidazole} 2-(chloromethyl)-1H-benzimidazole+Br2​→5-bromo-2-(chloromethyl)-1H-benzimidazole

Reaction Conditions: The reaction typically occurs at room temperature, and the product can be isolated by simple workup procedures.

Industrial Production Methods: While industrial-scale production methods may vary, the synthesis usually involves efficient and scalable processes to meet demand.

Chemical Reactions Analysis

5-Bromo-2-(chloromethyl)-1H-benzimidazole can participate in various chemical reactions:

  • Substitution Reactions : It can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common reagents include amines or other nucleophiles.
  • Reduction Reactions : Reduction of the bromine substituent can yield 2-(chloromethyl)-1H-benzimidazole.
  • Other Transformations : Depending on the reaction conditions, it may also participate in other transformations.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry : Used as a building block in the synthesis of more complex molecules.
  • Biology : Investigated for potential biological activities.
  • Medicine : Explored for pharmacological properties.

Mechanism of Action

The precise mechanism of action for 5-bromo-2-(chloromethyl)-1H-benzimidazole remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While 5-bromo-2-(chloromethyl)-1H-benzimidazole is unique in its structure, similar compounds include other benzimidazoles with halogen substituents.

Properties

Molecular Formula

C4H4BrClN2

Molecular Weight

195.44 g/mol

IUPAC Name

5-bromo-2-(chloromethyl)-1H-imidazole

InChI

InChI=1S/C4H4BrClN2/c5-3-2-7-4(1-6)8-3/h2H,1H2,(H,7,8)

InChI Key

USYJUPTYJUNPEH-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)CCl)Br

Origin of Product

United States

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